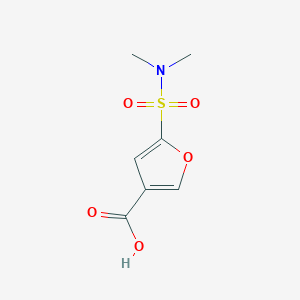![molecular formula C11H14Cl2FN3 B1457415 ([4-(4-Fluorophenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride CAS No. 1426290-61-0](/img/structure/B1457415.png)
([4-(4-Fluorophenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride
Descripción general
Descripción
This compound, also known as [4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride, has a CAS Number of 1354963-40-8 . It is a powder with a molecular weight of 264.13 . The IUPAC name is [4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10FN3.2ClH/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9;;/h1-4,6H,5,12H2,(H,13,14);2*1H . This indicates that the compound contains a fluorophenyl group attached to an imidazole ring.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Immune Response Modifiers
Imiquimod and its analogs, which share a similar structural motif to ([4-(4-Fluorophenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride, are known for their ability to activate the immune system through localized induction of cytokines. They have been shown to have immunoregulatory, antiviral, antiproliferative, and antitumor activities. Imiquimod is specifically used for treating various cutaneous diseases, demonstrating the potential of related compounds in dermatological applications (T. Syed, 2001).
Kinase Inhibitors
Compounds with imidazole scaffolds, including analogs of this compound, have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of pro-inflammatory cytokines. These inhibitors have shown potential in treating inflammatory conditions and are a focus of drug development efforts (T. Scior et al., 2011).
Synthetic Chemistry
Research in synthetic chemistry has explored the versatility of imidazole and its derivatives in the synthesis of complex molecules. For instance, 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been investigated for their chemical and biological properties, highlighting the broad utility of these compounds in designing new chemical entities with potential therapeutic applications (E. Abdurakhmanova et al., 2018).
Environmental Science
Compounds related to this compound have been studied for their environmental impact, such as the occurrence and toxicity of triclosan and its derivatives. These studies focus on understanding the environmental fate and effects of synthetic chemicals, contributing to the assessment of their safety and regulation (G. Bedoux et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
1-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.2ClH/c1-13-7-11-14-6-10(15-11)8-2-4-9(12)5-3-8;;/h2-6,13H,7H2,1H3,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXIUERSQZEOFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(N1)C2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride](/img/structure/B1457344.png)
![2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B1457345.png)



![3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457352.png)

